tert-Butyl 1-benzoylpiperidin-4-ylcarbamate
Overview
Description
The compound tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, which can be informative for understanding the properties and potential synthetic routes for tert-Butyl 1-benzoylpiperidin-4-ylcarbamate.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups and the formation of carbamate esters. For example, an enantioselective synthesis of a related compound using iodolactamization as a key step is described, which could be relevant for the synthesis of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate . Additionally, practical syntheses of other tert-butyl carbamate derivatives have been developed, such as the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate via aziridine opening and optical resolution , and the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes . These methods could potentially be adapted for the synthesis of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The crystal structure of tert-butyl acetylcarbamate, for instance, shows pairs of molecules forming dimers linked by hydrogen bonds . Although the exact structure of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is not discussed, similar analyses could be applied to determine its crystal packing and intermolecular interactions.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives have been used as intermediates in the synthesis of biologically active compounds, such as the intermediate in the synthesis of omisertinib . These reactions highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. For instance, the tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group, on the other hand, can engage in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. The synthesis and characterization of tert-butyl N-acetylcarbamate using green methods and natural phosphate as a catalyst demonstrate the potential for environmentally friendly approaches to synthesizing these compounds .
Scientific Research Applications
Anticancer and Antimicrobial Agents
The synthesis and biomedical evaluation of metallopharmaceutical agents, including palladium, gold, and silver N-heterocyclic carbene complexes, have been explored. These complexes, related in structure to tert-Butyl 1-benzoylpiperidin-4-ylcarbamate derivatives, have shown potent anticancer and antimicrobial activities. Specifically, certain palladium complexes demonstrated strong antiproliferative activity against various human tumor cells, outperforming cisplatin in some cases. These findings suggest potential applications in developing new cancer therapies and antimicrobial treatments (Ray et al., 2007).
Synthetic Organic Chemistry
The utility of tert-Butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry has been explored. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring and the carbonyl unit. Such versatility underscores the potential of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate derivatives in synthesizing complex organic molecules (Jasch et al., 2012).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to tert-Butyl carbamate derivatives, serve as intermediates for the asymmetric synthesis of amines. These compounds have facilitated the production of a wide range of highly enantioenriched amines, showcasing their importance in developing chiral compounds for pharmaceutical applications and materials science (Ellman et al., 2002).
Metabolic Engineering for Chemical Production
Research on metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide highlights the innovative use of genetic and synthetic biology. By integrating a CoA-dependent 1-butanol production pathway into Synechococcus elongatus PCC 7942, scientists have demonstrated the potential of using carbon dioxide as a feedstock to produce valuable chemicals, aligning with sustainability goals and the need for renewable energy sources (Lan & Liao, 2011).
Mechanism of Action
Safety and Hazards
The safety data sheet for “tert-Butyl 1-benzoylpiperidin-4-ylcarbamate” indicates that it may cause skin and eye irritation. In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the compound comes in contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water. If swallowed, rinse mouth and seek medical attention .
Future Directions
properties
IUPAC Name |
tert-butyl N-(1-benzoylpiperidin-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEKFNMBKJEMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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